2-Fluoro-6-(trifluoromethyl)nicotinic acid
Overview
Description
“2-Fluoro-6-(trifluoromethyl)nicotinic acid” is a type of nicotinic acid derivative . It is a part of a larger group of compounds known as trifluoromethylpyridines, which are integral to many biologically active compounds in agro and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids, which are similar to the compound , has been reported . The synthesis involves a three-step process starting from a trifluoroacetyl vinylogous enamine . Hydrolysis of the nitriles then affords the corresponding nicotinic acids .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H3F4NO2 . The average mass is 209.1 Da .
Scientific Research Applications
Nicotinic Acid in Disease Prevention
- Coronary Artery Disease Prevention : Nicotinic acid is a potent agent for managing lipid profiles, including lowering LDL cholesterol and triglycerides while raising HDL cholesterol. Its efficacy extends to reducing cardiovascular events and atherosclerosis progression, attributed to both lipid-mediated and nonlipid anti-inflammatory effects, highlighting its potential for disease prevention and therapy (Digby, Lee, & Choudhury, 2009).
Therapeutic Applications
- Dyslipidemia Treatment : Prolonged-release nicotinic acid formulations demonstrate effectiveness in managing dyslipidemia, showcasing the capacity to improve lipid profiles significantly without compromising safety. This positions nicotinic acid as a viable treatment option, particularly in combination therapies (McCormack & Keating, 2005).
Novel Derivatives and Anticancer Potential
- Anticancer Agents Development : Research into nicotinic acid derivatives reveals their promising role in anticancer drug development. The diverse biological properties of these derivatives underscore their importance in crafting new therapeutic strategies against cancer (Jain, Utreja, Kaur, & Jain, 2020).
Environmental and Material Science
- Aqueous Fluoroalkylation : The exploration of fluoroalkylation reactions in aqueous media provides insights into the environmentally friendly incorporation of fluorinated groups into molecules. This research area is crucial for developing sustainable chemical processes and materials, emphasizing the environmental implications of fluorinated compounds (Song, Han, Zhao, & Zhang, 2018).
Safety and Toxicity Concerns
- Toxicity Reviews : Safety evaluations of nicotinic acid and its derivatives, including high-dose treatments and potential hepatotoxicity, are essential for ensuring the therapeutic benefits outweigh the risks. Understanding the toxicological profile of these compounds is vital for their safe and effective use (Knip et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-6-(trifluoromethyl)nicotinic acid is the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a promising drug target .
Mode of Action
This compound interacts with its target, the RNase H, in an allosteric manner . It inhibits both the polymerase function and the RNase H function of the HIV-1 RT . This dual inhibition blocks the replication of the virus, even in the presence of mutations that make the virus resistant to non-nucleoside inhibitors .
Biochemical Pathways
The compound affects the HIV-1 replication pathway by inhibiting the RNase H function . This inhibition disrupts the synthesis of viral DNA, thereby preventing the virus from replicating and spreading .
Result of Action
The inhibition of the RNase H function by this compound results in the suppression of HIV-1 replication . This can potentially reduce the viral load in patients, slowing the progression of the disease .
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXAAQLXVLZXBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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